Butterworth Van Dyke, commonly referred to as BVD, is a significant model in the field of electrical engineering, particularly in the analysis of piezoelectric materials and acoustic wave devices. This model is essential for understanding the behavior of resonators and filters, especially in applications involving piezoelectric ceramics like lead zirconate titanate. The BVD model represents an equivalent circuit that simplifies the analysis of these materials by incorporating parameters such as resistance, inductance, and capacitance.
The BVD model derives its name from the Butterworth filter design and the Van Dyke circuit, which are foundational concepts in signal processing and circuit theory. The parameters of the BVD model can be derived from experimental data obtained through impedance analysis methods, allowing for precise characterization of piezoelectric materials under various conditions .
BVD circuits are classified as equivalent circuits used for modeling resonant systems. They are particularly useful in the design and analysis of filters and oscillators where frequency response is critical. The BVD model can be applied to various domains, including telecommunications, sensor technology, and medical devices.
The synthesis of materials analyzed using the BVD model typically involves piezoelectric ceramics like lead zirconate titanate. The synthesis often includes a controlled mixing of precursor materials such as lead oxide, zirconium dioxide, and titanium dioxide in specific ratios. The mixture is then subjected to high-temperature processing (around 700 °C) to form a dense ceramic structure .
The synthesis process can be monitored using various techniques, including:
The molecular structure of piezoelectric ceramics like lead zirconate titanate consists of a perovskite crystal lattice that exhibits unique electromechanical properties. This structure is crucial for its functionality in applications such as sensors and actuators.
Key structural data include:
The chemical reactions involved in the synthesis of lead zirconate titanate primarily include:
Monitoring these reactions involves techniques such as X-ray diffraction to identify phase purity and thermal analysis to determine thermal stability.
The mechanism by which BVD models operate involves representing the electromechanical behavior of piezoelectric materials through an equivalent circuit. The components include:
Experimental data obtained from impedance measurements provide values for these parameters across varying frequencies, allowing for detailed modeling of material behavior under operational conditions .
Key physical properties include:
Chemical properties are characterized by:
Relevant data from studies indicate that variations in temperature significantly influence both dielectric constants and mechanical properties .
BVD models find extensive applications in various scientific fields:
The quest to develop neuropeptide Y (NPY) receptor antagonists began in earnest in the 1990s, driven by NPY’s identification as one of the most abundant neuropeptides in the mammalian central nervous system and a potent regulator of physiological processes. Early efforts focused on peptide fragments and analogues to probe receptor specificity. A pivotal milestone was the 1996 discovery of BIBP3226, the first non-peptide Y1 receptor antagonist, which exhibited nanomolar affinity and became a foundational tool for validating Y1’s role in feeding behavior and anxiety [3] [5]. Subsequent decades saw the development of diverse antagonists, including BIBO3304 (orally bioavailable) and 1229U91, though challenges persisted in achieving high selectivity among the Y receptor subtypes (Y1, Y2, Y4, Y5). Peptide-based antagonists like BVD 10 and BVD 15 emerged as critical for elucidating structural determinants of receptor binding, bridging the gap between early non-selective compounds and later optimized molecules [1] [2].
Y1 receptors are strategically positioned to modulate disorders of energy homeostasis and emotional processing due to their:
Table 1: Key NPY Receptors and Their Functional Roles
Receptor | Primary Agonists | Physiological Functions | Therapeutic Relevance |
---|---|---|---|
Y1 | NPY, PYY | Feeding behavior, anxiety reduction, neurogenesis, adipogenesis | Obesity, anxiety disorders |
Y2 | NPY, PYY3–36 | Presynaptic inhibition of NPY release, hippocampal excitability | Epilepsy, cognitive disorders |
Y4 | Pancreatic polypeptide (PP) | Appetite suppression, vago-vagal reflexes | Obesity |
Y5 | NPY, PYY | Synergizes with Y1 in feeding regulation | Obesity |
BVD 10 (Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-OMe) arose from systematic efforts to optimize peptide antagonists for Y1 selectivity. Key developments include:
Table 2: Comparative Structural and Functional Features of BVD 10 and Analogues
Property | BVD 10 | BVD 15 | BIBP3226 |
---|---|---|---|
C-Terminus | Methyl ester (Tyr-OMe) | Amide (Tyr-NH2) | Non-peptide |
Secondary Structure | Two β-turns | Helix + single β-turn | Linear |
Y1 Ki (nM) | 25.7 | >100 | 6.0 |
Selectivity | High for Y1 | Low | Moderate |
Key Milestone | First peptide antagonist with rationalized Y1 selectivity | Illustrates C-terminus role in selectivity | First non-peptide Y1 antagonist |
BVD 10’s selectivity cemented its role as a tool compound for dissecting Y1 functions and inspired later generations of antagonists, including dimeric constructs for cancer targeting. Despite its preclinical status, it remains a benchmark for evaluating Y1-directed therapeutics and PET tracer development [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: